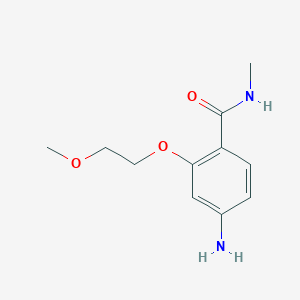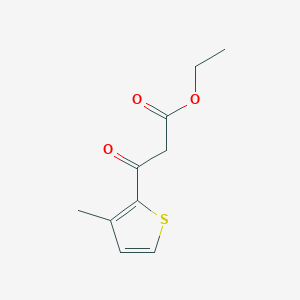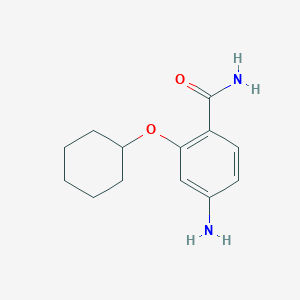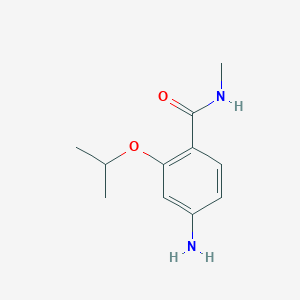
2-(azetidin-3-yl)-N,N-dimethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of azetidines, which are four-membered heterocyclic compounds containing nitrogen, has been studied extensively. A common method for synthesizing 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Chemical Reactions Analysis
The chemical reactions involving azetidines have been studied. For instance, a direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)2 rapidly provides bis-functionalized azetidines . Another reaction involves an electrocatalytic intramolecular hydroamination of allylic sulfonamides to provide azetidines .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study involving the synthesis of new pyrimidine-azetidinone analogues, including structures related to 2-(azetidin-3-yl)-N,N-dimethylacetamide, showcased their significant antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, demonstrating potential as lead compounds for the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Anticonvulsant Evaluation
Another research focused on the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, exploring their anticonvulsant properties. The study revealed that these compounds possess significant potential in controlling seizures, pointing towards their usefulness in developing new treatments for epilepsy (Ghodke et al., 2017).
Anticancer and Antileishmanial Agents
Research into azetidin-2-ones, closely related to the compound of interest, has shown that these molecules can serve as potent anticancer and antileishmanial agents. This indicates the versatility of azetidin-based compounds in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases, including cancer and leishmaniasis (Singh et al., 2012).
Synthesis and Biological Potential
The synthesis and exploration of the biological potential of azetidin-2-ones have been extensively reviewed, highlighting their broad spectrum of pharmacological activities beyond their well-known antibiotic properties. This class of compounds, including those derived from 2-(azetidin-3-yl)-N,N-dimethylacetamide, exhibits a wide range of biological activities, making them attractive targets for pharmaceutical research and development (Arya et al., 2014).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of azetidin-2-one derivatives has been demonstrated to be a rapid and efficient method for producing these compounds, including those with potential antimicrobial activities. This approach not only simplifies the synthesis process but also opens up possibilities for the rapid generation of azetidin-based libraries for drug discovery and development (Mistry & Desai, 2006).
properties
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOMMUXLFYZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)


![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)